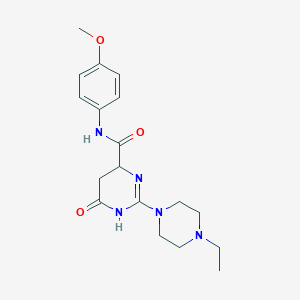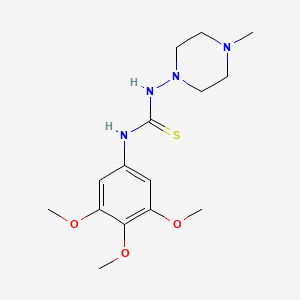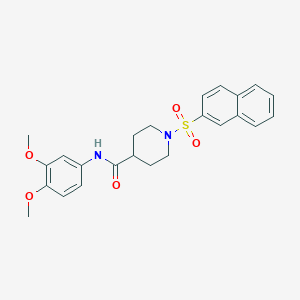![molecular formula C20H21N3O B4235632 3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE](/img/structure/B4235632.png)
3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE
Descripción general
Descripción
3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic compounds known for their broad spectrum of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol under appropriate conditions.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE involves binding to DNA grooves and inducing DNA cleavage through a peroxide-mediated mechanism . This interaction disrupts the normal function of DNA, leading to cell death, which is particularly useful in targeting cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Albendazole: An anthelmintic drug used to treat parasitic worm infestations.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).
Uniqueness
3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is unique due to its specific structure, which allows it to bind to DNA and induce cleavage. This property is not commonly found in other benzimidazole derivatives, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
3-methyl-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-13-23-18-10-5-4-9-17(18)22-19(23)11-12-21-20(24)16-8-6-7-15(2)14-16/h3-10,14H,1,11-13H2,2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCUHKAEZLOOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide](/img/structure/B4235552.png)
![N'-(4-cyanophenyl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B4235554.png)
![2-Chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)benzamide](/img/structure/B4235561.png)
![N-(4-methoxy-2-nitrophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4235579.png)
![2,6-dimethoxy-N-[3-(prop-2-en-1-yloxy)phenyl]benzamide](/img/structure/B4235581.png)

![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B4235590.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4235593.png)
![N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)isonicotinamide](/img/structure/B4235600.png)
![N-[5-(benzylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4235616.png)

![2-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}PHENOXY)ACETAMIDE](/img/structure/B4235640.png)

